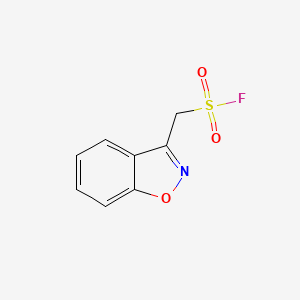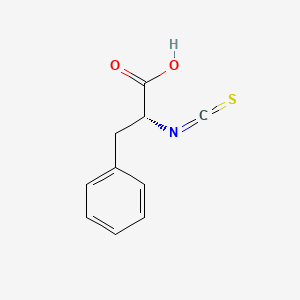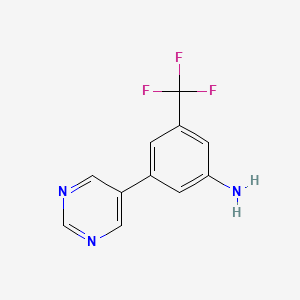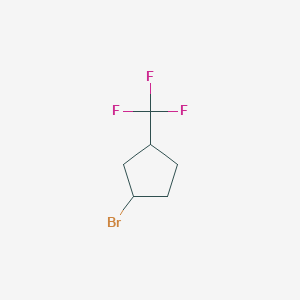
Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate is an organic compound with a complex structure that includes a bromophenyl group, a hydroxy group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate typically involves the esterification of 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of palladium catalysts
Major Products Formed
Oxidation: Formation of 3-(4-bromophenyl)-3-oxo-2,2-dimethylpropanoate
Reduction: Formation of 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ester and hydroxy groups can undergo hydrolysis and oxidation, respectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- Ethyl 3-(4-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- Ethyl 3-(4-methylphenyl)-3-hydroxy-2,2-dimethylpropanoate
Uniqueness
Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, making this compound distinct from its chloro, fluoro, and methyl analogs.
Eigenschaften
Molekularformel |
C13H17BrO3 |
|---|---|
Molekulargewicht |
301.18 g/mol |
IUPAC-Name |
ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H17BrO3/c1-4-17-12(16)13(2,3)11(15)9-5-7-10(14)8-6-9/h5-8,11,15H,4H2,1-3H3 |
InChI-Schlüssel |
CLMVATGZRRGXDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C)C(C1=CC=C(C=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


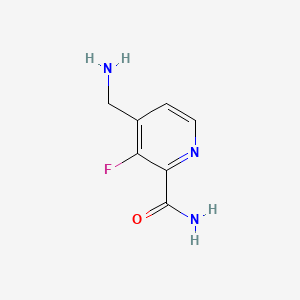
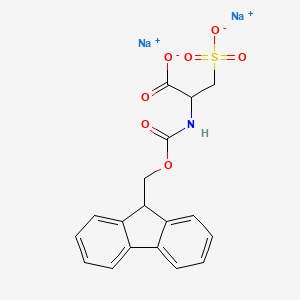
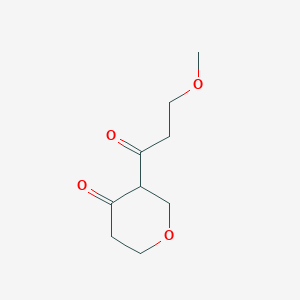
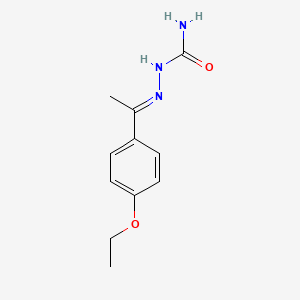
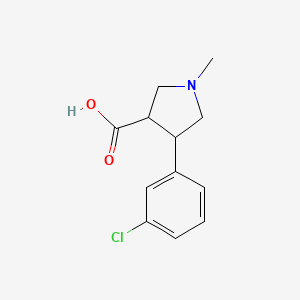
![1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13637938.png)
![2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13637942.png)
